Ciliobrevin A
Overview
Description
Mechanism of Action
Target of Action
Ciliobrevin A primarily targets the cytoplasmic AAA+ ATPase dynein . Dyneins are a small class of molecular motors that bind to microtubules and walk toward their minus ends . They are essential for the transport and distribution of organelles, signaling complexes, and cytoskeletal elements . In addition, dyneins generate forces on microtubule arrays that power the beating of cilia and flagella, cell division, migration, and growth cone motility .
Mode of Action
This compound acts as a Hedgehog (Hh) pathway antagonist . It blocks Sonic hedgehog (Shh)-induced Hh pathway activation downstream of Smo . It perturbs primary cilia formation by inhibiting dynein-dependent microtubule gliding and ATPase activity .
Biochemical Pathways
This compound affects the Hedgehog signaling pathway . This pathway is crucial for controlling key cellular processes, including cell proliferation and differentiation in development and in adult tissues . By inhibiting the Hedgehog signaling pathway, this compound can impact these cellular processes.
Pharmacokinetics
It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The primary result of this compound’s action is the disruption of primary cilia formation . This disruption occurs through the inhibition of dynein-dependent microtubule gliding and ATPase activity . As a result, this compound can impair cellular effects downstream of smoothened signaling in the Hedgehog signaling pathway .
Safety and Hazards
Future Directions
Although much remains to be learned about ciliobrevins, these small molecules are proving themselves to be valuable novel tools to assess the cellular functions of dynein . Further studies are needed to elucidate the mechanism of action of ciliobrevin and to analyze the specificity of ciliobreviens for dynein .
Biochemical Analysis
Biochemical Properties
Ciliobrevin A interacts with dynein, a motor protein essential for the transport and distribution of organelles, signaling complexes, and cytoskeletal elements . It inhibits dynein’s ATPase activity, which is crucial for its motor function . This interaction disrupts dynein’s ability to walk along microtubules, thereby affecting the transport and distribution of various cellular components .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the transport and distribution of organelles and other cellular components, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to disrupt dynein function in neurons .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to dynein and inhibiting its ATPase activity . This inhibition prevents dynein from walking along microtubules, thereby disrupting the transport of various cellular components .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It allows for the acute disruption of dynein, providing insights into dynein function over time .
Metabolic Pathways
Given its role as a dynein inhibitor, it likely interacts with enzymes or cofactors involved in the transport and distribution of cellular components .
Transport and Distribution
This compound is a cell-permeable compound, allowing it to be transported and distributed within cells . Its effects on dynein can influence its own localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound is likely to be widespread due to its cell-permeable nature . Its effects on dynein could potentially influence its activity or function in specific compartments or organelles within the cell .
Preparation Methods
Hedgehog pathway inhibitor-4 can be synthesized through a series of chemical reactions. The synthetic route involves the formation of a quinazoline ring system, which is a key structural component of the compound. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Hedgehog pathway inhibitor-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hedgehog pathway inhibitor-4 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the Hedgehog signaling pathway and its role in cell growth and differentiation. In biology, Hedgehog pathway inhibitor-4 is used to investigate the mechanisms of ciliogenesis and its impact on cellular processes . In medicine, the compound is being explored as a potential therapeutic agent for treating cancers that involve aberrant Hedgehog signaling . Additionally, Hedgehog pathway inhibitor-4 has applications in the study of neurodegenerative diseases and developmental disorders .
Comparison with Similar Compounds
Hedgehog pathway inhibitor-4 is unique compared to other similar compounds due to its specific mechanism of action and its ability to inhibit ciliogenesis. Similar compounds include Cyclopamine, Hedgehog pathway inhibitor-1, Hedgehog pathway inhibitor-2, and Hedgehog pathway inhibitor-3. While Cyclopamine also targets the Smoothened receptor, it is less effective against certain oncogenic forms of the receptor. Hedgehog pathway inhibitor-1 and Hedgehog pathway inhibitor-2 do not exhibit the same level of activity in inhibiting Hedgehog signaling as Hedgehog pathway inhibitor-4 .
Properties
CAS No. |
302803-72-1 |
---|---|
Molecular Formula |
C17H9Cl2N3O2 |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H9Cl2N3O2/c18-9-5-6-10(13(19)7-9)15(23)12(8-20)16-21-14-4-2-1-3-11(14)17(24)22-16/h1-7,23H,(H,21,22,24)/b15-12+ |
InChI Key |
UEZZGQDPOFILFH-NTCAYCPXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(\C3=C(C=C(C=C3)Cl)Cl)/O)/C#N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ciliobrevin A; HPI-4; HPI 4; HPI4. Hedgehog Pathway Inhibitor 4. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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